

Application Notes and Protocols for Microinjection of Mag-Indo-1 Tetrapotassium Salt

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Compound of Interest

Compound Name: *mag-indo-1 tetrapotassium salt*

Cat. No.: *B145729*

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Introduction

Mag-Indo-1 is a ratiometric fluorescent indicator used for the quantitative measurement of intracellular magnesium (Mg^{2+}) and, to a lesser extent, calcium (Ca^{2+}) ions. As a salt, Mag-Indo-1 is cell-impermeant and therefore requires direct introduction into the cytoplasm via techniques such as microinjection. This method is particularly useful for single-cell studies, allowing for precise control over the initial intracellular indicator concentration. Once inside the cell, Mag-Indo-1's fluorescence emission spectrum shifts upon binding to Mg^{2+} , enabling the ratiometric determination of intracellular free Mg^{2+} concentration ($[Mg^{2+}]_i$). This ratiometric approach minimizes variability due to dye concentration, cell path length, and photobleaching, providing a more robust measurement compared to single-wavelength indicators.

Quantitative Data Summary

The following tables summarize the key spectral and binding properties of Mag-Indo-1.

Property	Value	Notes
Primary Target Ion	Mg ²⁺	Also binds Ca ²⁺ with higher affinity
Dissociation Constant (Kd) for Mg ²⁺	~2.7 mM	[1][2] Suitable for measuring physiological [Mg ²⁺] _i
Dissociation Constant (Kd) for Ca ²⁺	~35 μM	[3] In the absence of Mg ²⁺
Excitation Maximum (λ _{ex})	~349 nm (Mg ²⁺ -free) / ~331 nm (Mg ²⁺ -bound)	[4]
Emission Maximum (λ _{em})	~485 nm (Mg ²⁺ -free) / ~405 nm (Mg ²⁺ -bound)	

Parameter	Description
Ratiometric Measurement	The ratio of fluorescence intensities at ~405 nm and ~485 nm (F405/F485) is calculated to determine [Mg ²⁺] _i .
Interference	Significant changes in intracellular Ca ²⁺ can interfere with Mg ²⁺ measurements due to the indicator's higher affinity for Ca ²⁺ .
pH Sensitivity	The fluorescence of Mag-Indo-1 can be sensitive to changes in intracellular pH. It is advisable to maintain a stable pH during experiments.
Phototoxicity	UV excitation can be phototoxic to cells. Use the lowest possible excitation intensity and shortest exposure times.

Experimental Protocols

Protocol 1: Preparation of Mag-Indo-1 Tetrapotassium Salt for Microinjection

Materials:

- **Mag-Indo-1 tetrapotassium salt**
- Microinjection buffer (e.g., 150 mM KCl, 5 mM HEPES, pH 7.2 with KOH)[5]
- High-purity, nuclease-free water
- 0.22 µm syringe filter

Procedure:

- Prepare the Microinjection Buffer:
 - Dissolve KCl and HEPES in high-purity water.
 - Adjust the pH to 7.2 using a KOH solution.
 - Filter the buffer through a 0.22 µm syringe filter to remove any particulate matter that could clog the microinjection needle.
- Prepare the Mag-Indo-1 Stock Solution:
 - Allow the vial of **Mag-Indo-1 tetrapotassium salt** to equilibrate to room temperature before opening to prevent condensation.
 - Prepare a concentrated stock solution (e.g., 1-10 mM) by dissolving the salt in the filtered microinjection buffer. The exact concentration may need to be optimized for your specific application and cell type.
- Prepare the Final Microinjection Solution:
 - Dilute the stock solution to a final working concentration in the microinjection buffer. A typical final concentration for microinjection is in the range of 10-100 µM. This should be

empirically determined to provide sufficient fluorescence signal without causing cellular damage or significant buffering of intracellular ions.

- Load the Micropipette:
 - Back-fill a clean, pulled glass micropipette with the final Mag-Indo-1 solution. Ensure there are no air bubbles in the tip of the pipette.

Protocol 2: Microinjection Procedure

Materials:

- Cells cultured on a glass-bottom dish or coverslip
- Micromanipulator and microinjection system
- Inverted microscope with fluorescence imaging capabilities

Procedure:

- Cell Preparation:
 - Culture cells to a suitable confluency on a glass-bottom dish or coverslip compatible with your microscope.
 - Replace the culture medium with a suitable physiological buffer (e.g., Hanks' Balanced Salt Solution, HBSS) for the duration of the microinjection and imaging.
- Microinjection:
 - Mount the cell culture dish on the stage of the inverted microscope.
 - Position the loaded micropipette using the micromanipulator.
 - Carefully bring the micropipette into contact with the target cell and penetrate the cell membrane.
 - Inject a small volume of the Mag-Indo-1 solution into the cytoplasm using a brief, controlled pressure pulse. The injection volume should be minimized to avoid damaging

the cell.

- Withdraw the micropipette carefully.
- Post-Injection Incubation:
 - Allow the injected cell to recover for a short period (e.g., 5-10 minutes) to allow the dye to diffuse throughout the cytoplasm.

Protocol 3: Ratiometric Fluorescence Imaging

Materials:

- Fluorescence microscope with appropriate filter sets for Mag-Indo-1 (Excitation ~350 nm, Emission ~405 nm and ~485 nm)
- Image acquisition and analysis software

Procedure:

- Image Acquisition:
 - Excite the injected cell at approximately 350 nm.
 - Simultaneously or sequentially acquire fluorescence images at two emission wavelengths: ~405 nm (Mg²⁺-bound) and ~485 nm (Mg²⁺-free).
- Data Analysis:
 - For each time point, measure the average fluorescence intensity in a region of interest within the injected cell for both emission channels (F405 and F485).
 - Calculate the fluorescence ratio ($R = F405 / F485$).

Protocol 4: In Situ Calibration of Mag-Indo-1

For accurate quantification of [Mg²⁺]_i, it is crucial to perform an in situ calibration to determine the minimum (R_{min}) and maximum (R_{max}) fluorescence ratios.

Materials:

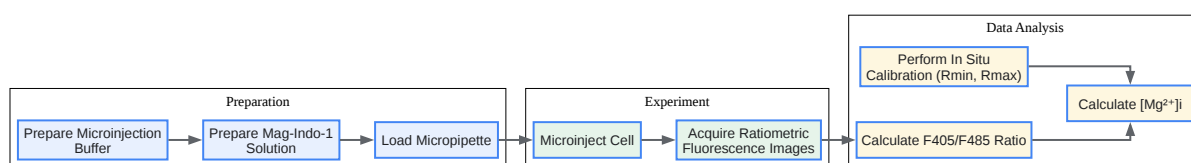
- Mag-Indo-1 loaded cells
- Mg^{2+} -free calibration buffer (e.g., containing 10-20 mM EDTA)
- High Mg^{2+} calibration buffer (e.g., containing 10-20 mM $MgCl_2$)
- Ionophore (e.g., ionomycin or 4-bromo A-23187)

Procedure:

- Determine R_{min} (Mg^{2+} -free ratio):
 - Perfuse the injected cells with the Mg^{2+} -free calibration buffer containing an ionophore. This will chelate intracellular Mg^{2+} , resulting in the minimum fluorescence ratio.
 - Record the stable F405/F485 ratio as R_{min} .
- Determine R_{max} (Mg^{2+} -saturating ratio):
 - Wash out the Mg^{2+} -free buffer and perfuse the cells with the high Mg^{2+} calibration buffer containing the ionophore. This will saturate the intracellular Mag-Indo-1 with Mg^{2+} .
 - Record the stable F405/F485 ratio as R_{max} .
- Calculate Intracellular $[Mg^{2+}]$:
 - The intracellular free magnesium concentration can be calculated using the Grynkiewicz equation: $[Mg^{2+}]_i = K_d * [(R - R_{min}) / (R_{max} - R)] * (F_{free_at_R_{max}} / F_{bound_at_R_{min}})$
Where:
 - K_d is the dissociation constant of Mag-Indo-1 for Mg^{2+} (~2.7 mM). Note that the in situ K_d may differ from the in vitro value.
 - R is the experimentally measured fluorescence ratio (F405/F485).
 - R_{min} is the ratio in the absence of Mg^{2+} .

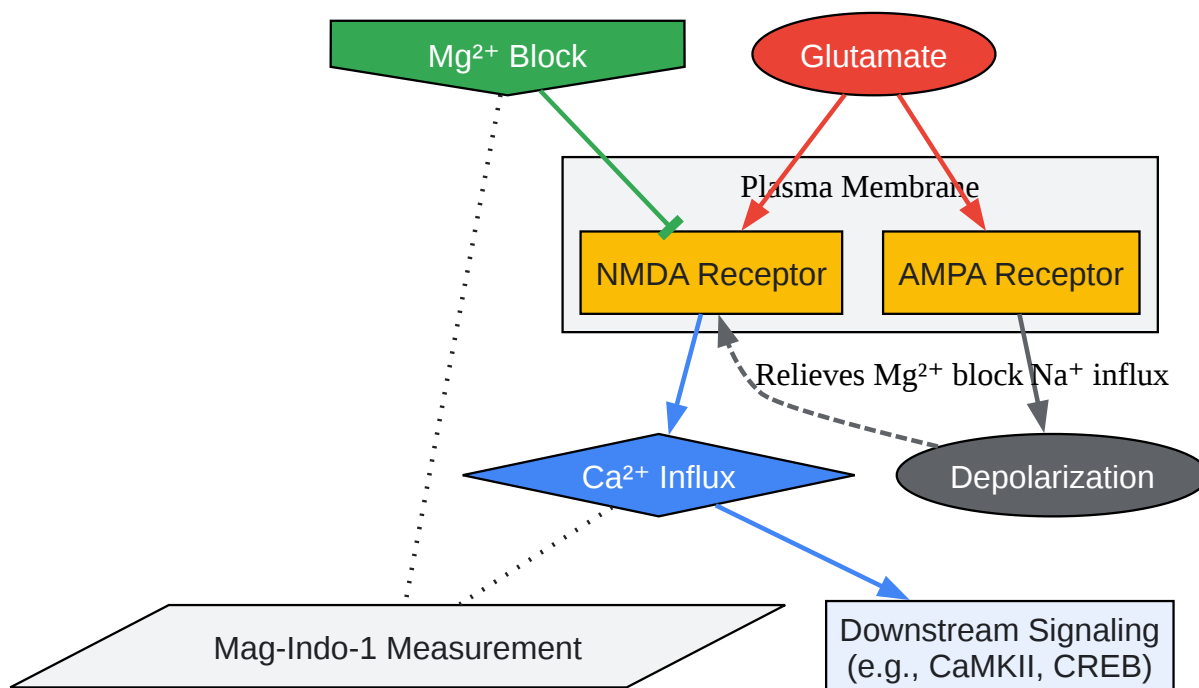
- R_{max} is the ratio at saturating Mg^{2+} concentrations.
- $(F_{free_at_R_{max}} / F_{bound_at_R_{min}})$ is the ratio of fluorescence intensities at the denominator wavelength for the Mg^{2+} -free and Mg^{2+} -bound forms, respectively.

Mandatory Visualizations



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Caption: Experimental workflow for measuring intracellular Mg^{2+} using Mag-Indo-1 microinjection.



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Caption: Role of Mg^{2+} in glutamate receptor signaling, a process measurable by Mag-Indo-1.

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